molecular formula C10H4Cl2F3N B1592279 4,7-Dichloro-2-(trifluoromethyl)quinoline CAS No. 702640-95-7

4,7-Dichloro-2-(trifluoromethyl)quinoline

Cat. No. B1592279
CAS RN: 702640-95-7
M. Wt: 266.04 g/mol
InChI Key: PABBFMFOBKWLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,7-Dichloro-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4Cl2F3N . It has a molecular weight of 266.05 .


Molecular Structure Analysis

The InChI code for “4,7-Dichloro-2-(trifluoromethyl)quinoline” is 1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H .


Physical And Chemical Properties Analysis

“4,7-Dichloro-2-(trifluoromethyl)quinoline” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 271.8±35.0 °C at 760 mmHg . The flash point is 118.2±25.9 °C .

Scientific Research Applications

Synthesis and Bioimaging Applications

4,7-Dichloro-2-(trifluoromethyl)quinoline derivatives have been used in the synthesis of 7-aminoquinolines with applications in bioimaging. A study by Chen et al. (2019) reported a catalyst-free synthesis of these derivatives, highlighting their use in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. They found that these compounds exhibit strong intramolecular charge-transfer fluorescence, making them suitable for two-photon fluorescence microscopy (Chen et al., 2019).

Antimicrobial Activities

Patel et al. (2018) explored the functionalization of 4,7-dichloroquinoline through Ullmann coupling reaction, leading to the synthesis of novel compounds with notable antimicrobial activities. This study underscores the potential of 4,7-dichloroquinoline derivatives in developing new antimicrobial agents (Patel et al., 2018).

Chemical Reactivity and Derivative Formation

Safina et al. (2009) investigated the primary functionalization of quinolines, including 4,7-dichloro-2-(trifluoromethyl)quinoline, with nitrogen-centered nucleophiles. This research provides insights into the chemical reactivity of these quinolines and the potential for creating diverse derivatives for various applications (Safina et al., 2009).

Crystal Structure Analysis

De Souza et al. (2015) conducted a study on the crystal structures of isomeric 4,7-dichloroquinoline derivatives. This research is crucial in understanding the molecular arrangements and interactions in these compounds, which can have implications in material science and pharmaceutical applications (De Souza et al., 2015).

Synthesis for Potential Medicinal Applications

A study by Rahmani and Darehkordi (2018) described a method for synthesizing 4-amino-2-(trifluoromethyl)quinolines, which could be relevant for developing pharmaceuticals. Their research highlighted a simple protocol providing good yields without extensive purification processes (Rahmani & Darehkordi, 2018).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

The primary targets of 4,7-Dichloro-2-(trifluoromethyl)quinoline It is often used as a reagent in organic synthesis, such as in the synthesis of fluoroborate . It also has certain applications in drug research, serving as an organic synthesis intermediate for drug structure .

Mode of Action

The specific mode of action of 4,7-Dichloro-2-(trifluoromethyl)quinoline As an organic synthesis intermediate, it likely interacts with its targets to form new compounds or facilitate chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by 4,7-Dichloro-2-(trifluoromethyl)quinoline Given its role in organic synthesis and drug research, it may be involved in various biochemical pathways depending on the specific context of its use .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,7-Dichloro-2-(trifluoromethyl)quinoline It is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 4,7-Dichloro-2-(trifluoromethyl)quinoline As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it is involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dichloro-2-(trifluoromethyl)quinoline . It is relatively stable at room temperature, but should avoid contact with strong oxidants or strong acids . It should be operated in a well-ventilated environment to avoid inhaling dust or gas .

properties

IUPAC Name

4,7-dichloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABBFMFOBKWLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593978
Record name 4,7-Dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

702640-95-7
Record name 4,7-Dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-2-trifluoromethyl-4-quinolinol (4 g, 16.2 mmol) in phosphorus oxychloride (7.55 mL, 81 mmol) is heated at reflux temperature for 3 hours. After cooling to room temperature, ice (200 g) is added, the mixture is neutralized with NaHCO3 and extracted with EtOAc. The organic layer is washed with brine, dried (Na2SO4) and concentrated by rotary evaporator. The resulting tan residue is purified by flash chromatography on silica gel (1% ether in hexanes) to give 4,7-dichloro-2-trifluoromethylquinoline as a solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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